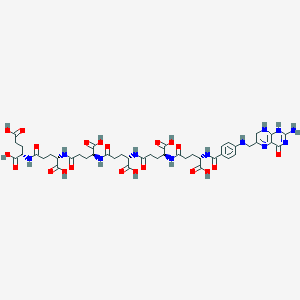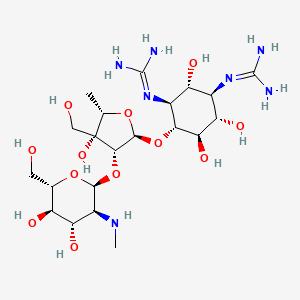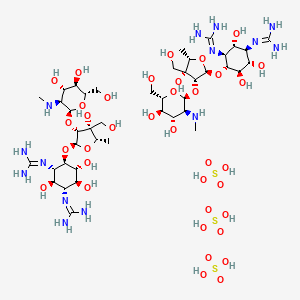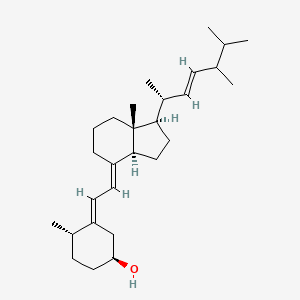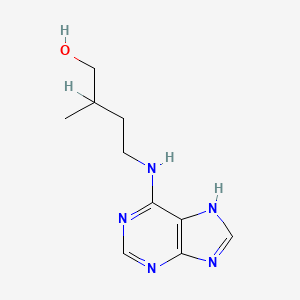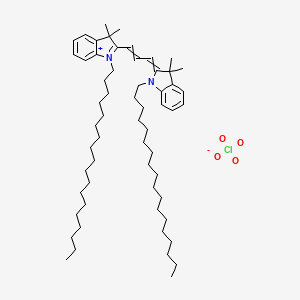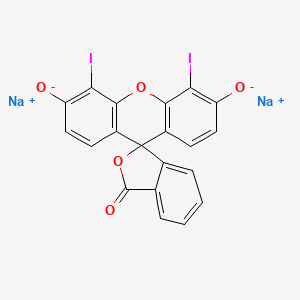
Dimiracetam
Vue d'ensemble
Description
Le dimiracétam est un médicament nootropique appartenant à la famille des racétams. Il est connu pour ses propriétés potentielles d'amélioration cognitive et a été étudié pour ses effets sur la douleur neuropathique. La structure chimique du dimiracétam est caractérisée par un noyau pyrroloimidazole, ce qui en fait un membre unique de la famille des racétams .
Mécanisme D'action
Target of Action
Dimiracetam is a nootropic drug of the racetam family . It primarily targets the NMDA receptors, which play a crucial role in learning and memory processes .
Mode of Action
This compound inhibits the NMDA-induced increase of [3H]D-Asp release from hippocampal synaptosomes . This interaction with its targets results in a modulation of glutamate release, a key neurotransmitter involved in cognitive functions .
Biochemical Pathways
It is known that it modulates the glutamatergic pathway by inhibiting nmda-induced glutamate release . This could potentially affect downstream effects related to cognition and neuropathic pain.
Result of Action
The molecular and cellular effects of this compound’s action result in potential cognition-enhancing properties . It has been used in trials studying the treatment of AIDS, Neuropathy, and Acquired Immunodeficiency Syndrome . Its increased potency and longer duration of action make it a promising candidate for the treatment of these conditions .
Analyse Biochimique
Biochemical Properties
Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells
Molecular Mechanism
It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in models of neuropathic pain . The effects of this compound vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis
Méthodes De Préparation
Le dimiracétam peut être synthétisé par une réaction monotope impliquant la condensation d'un ester d'acide 4-oxo-butanoïque avec du glycinamide dans des conditions de pH contrôlées. Cette réaction peut être réalisée soit en solution aqueuse, soit en solution alcoolique inférieure anhydre . La production industrielle du dimiracétam suit des voies de synthèse similaires, garantissant une grande pureté et un bon rendement .
Analyse Des Réactions Chimiques
Le dimiracétam subit diverses réactions chimiques, notamment :
Oxydation : Le dimiracétam peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir le dimiracétam en ses formes réduites.
Substitution : Le dimiracétam peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Chimie : Le dimiracétam est utilisé comme composé modèle pour étudier la réactivité et la stabilité des dérivés du pyrroloimidazole.
Biologie : Il a été étudié pour ses effets sur la libération de neurotransmetteurs et la plasticité synaptique.
Médecine : Le dimiracétam s'est révélé prometteur dans le traitement de la douleur neuropathique, des troubles cognitifs et de la dépression. .
Industrie : Les propriétés chimiques uniques du dimiracétam en font un composé précieux dans le développement de nouveaux médicaments et d'agents thérapeutiques
Mécanisme d'action
Le dimiracétam exerce ses effets en modulant la libération de neurotransmetteurs, en particulier le glutamate, dans le cerveau. Il inhibe l'augmentation induite par le NMDA de la libération de [3H]D-aspartate à partir des synaptosomes hippocampiques, ce qui est associé à ses propriétés améliorant la cognition et anti-neuropathiques . Les cibles moléculaires et les voies impliquées comprennent les récepteurs NMDA et les voies de signalisation associées .
Applications De Recherche Scientifique
Chemistry: Dimiracetam is used as a model compound in studying the reactivity and stability of pyrroloimidazole derivatives.
Biology: It has been investigated for its effects on neurotransmitter release and synaptic plasticity.
Medicine: this compound has shown promise in the treatment of neuropathic pain, cognitive disorders, and depression. .
Industry: This compound’s unique chemical properties make it a valuable compound in the development of new pharmaceuticals and therapeutic agents
Comparaison Avec Des Composés Similaires
Le dimiracétam fait partie de la famille des racétams, qui comprend d'autres composés tels que le piracétam, l'oxiracétam, l'aniracétam, le pramiracétame et le phénylpiracétame . Comparé à ces composés, le dimiracétam possède un noyau pyrroloimidazole unique, qui contribue à son profil pharmacologique distinct. Alors que les autres racétams sont principalement utilisés pour l'amélioration cognitive, le potentiel supplémentaire du dimiracétam dans le traitement de la douleur neuropathique le distingue des autres .
Des composés similaires comprennent :
Piracétam : Connu pour ses effets d'amélioration cognitive.
Oxiracétam : Utilisé pour ses propriétés neuroprotectrices.
Aniracétame : Étudié pour ses effets anxiolytiques et améliorant la cognition.
Pramiracétame : Remarqué pour sa puissance dans l'amélioration de la mémoire et de l'apprentissage.
Phénylpiracétame : Reconnu pour ses propriétés stimulantes et améliorant la cognition.
La structure unique et le potentiel thérapeutique plus large du dimiracétam en font un composé précieux dans les milieux de recherche et cliniques.
Propriétés
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
| Record name | Dimiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126100-97-8 | |
| Record name | Dimiracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimiracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
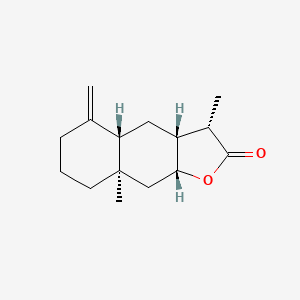
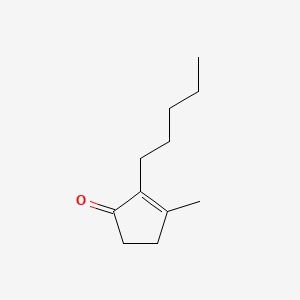

![(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol](/img/structure/B1670608.png)
